4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S/c1-13-11-17(9-10-18(13)27-3)29(25,26)24-16-7-5-15(6-8-16)23-19-12-20(28-4)22-14(2)21-19/h5-12,24H,1-4H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLADGOBPFNELIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide is a synthetic organic compound that has gained attention in various scientific fields due to its unique structure and potential biological activities. This compound features a complex arrangement of functional groups, including a methoxy-substituted pyrimidine ring and an aniline derivative, which may contribute to its biological effects.

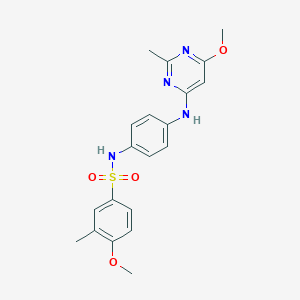

Chemical Structure

The compound can be represented as follows:

This structure includes:

- Pyrimidine ring : Substituted with methoxy and methyl groups.

- Aniline derivative : Linked through an amino group.

- Benzenesulfonamide moiety : Providing additional reactivity and binding capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the methoxy and methyl groups enhances its binding affinity, potentially allowing it to inhibit enzyme activity or modulate receptor functions. This mechanism is crucial in understanding its therapeutic potential.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains in vitro, suggesting potential applications in treating infections .

- Antitumor Effects : Research has demonstrated that certain pyrimidine derivatives can inhibit cancer cell proliferation. In particular, studies involving related compounds have shown promising results in reducing cell migration and invasion in cancer cell lines, indicating potential for development as anticancer agents .

- Anti-inflammatory Properties : The compound's structural characteristics suggest potential anti-inflammatory activity. Similar compounds have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those structurally similar to this compound. Results showed that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific derivative tested.

Case Study 2: Antitumor Activity

In vitro assays conducted on human cancer cell lines (A431 vulvar epidermal carcinoma) revealed that certain pyrimidine nucleosides significantly inhibited cell proliferation and induced apoptosis. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that similar modifications in our compound could yield beneficial effects against tumors .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| Target Compound | High | High | Potentially High |

Q & A

Q. What are the established synthetic protocols for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core and subsequent sulfonamide coupling. Key intermediates include:

- 4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenylamine : Formed via nucleophilic aromatic substitution between 4-aminoaniline and 4-chloro-6-methoxy-2-methylpyrimidine under basic conditions (e.g., NaH in DMF) .

- 4-Methoxy-3-methylbenzenesulfonyl chloride : Reacted with the intermediate amine in the presence of a base (e.g., pyridine) to form the sulfonamide bond .

Methodological Note : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography. Optimize solvent polarity to isolate high-purity products .

Q. Which spectroscopic techniques are critical for structural confirmation, and what characteristic signals are expected?

- 1H/13C NMR :

- Pyrimidine ring protons : δ 6.5–7.0 ppm (pyrimidine C-H), δ 2.5 ppm (methyl group on pyrimidine) .

- Sulfonamide NH : δ 10.5–11.0 ppm (broad singlet) .

- IR : Strong absorption at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric stretch) .

- ESI-MS : Molecular ion peak at m/z corresponding to [M+H]⁺ (exact mass calculated via high-resolution MS) .

Q. Table 1: Representative Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 2.5 (s, 3H, CH3-pyrimidine) | |

| 13C NMR | δ 165.2 (C=O sulfonamide) | |

| IR | 1350 cm⁻¹ (S=O) |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Maintain 60–80°C during sulfonamide coupling to balance reaction rate and byproduct formation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for solubility, but switch to dichloromethane for acid-sensitive steps .

- Catalysis : Add catalytic DMAP to accelerate sulfonylation .

Data Analysis Tip : Use DOE (Design of Experiments) to evaluate the impact of variables like pH and solvent ratios on yield .

Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR shifts)?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms bond angles and torsional strains that may explain anomalous shifts (e.g., sulfonamide group planarity) .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating proton-proton and proton-carbon couplings .

Case Study : A 2021 study resolved ambiguous NH proton signals via deuterium exchange experiments, confirming hydrogen bonding interactions .

Q. How to design biological activity studies targeting anticancer or antimicrobial pathways?

- In Vitro Screening :

- Antiproliferative assays : Use MTT/PrestoBlue on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .

- Microbial MIC tests : Assess against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

- In Vivo Models : Administer in xenograft mice (e.g., 10–50 mg/kg doses) to evaluate tumor growth inhibition and toxicity .

Methodological Note : Include positive controls (e.g., doxorubicin for anticancer studies) and validate target engagement via Western blotting (e.g., tubulin polymerization for antimitotic activity) .

Q. How can computational methods predict structure-activity relationships (SAR)?

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., β-tubulin or kinase domains) .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfonamide oxygen nucleophilicity) .

Q. Table 2: Key Computational Parameters

| Parameter | Value/Software | Application |

|---|---|---|

| Docking Score | -9.2 kcal/mol (Vina) | β-tubulin binding affinity |

| HOMO-LUMO Gap | 4.3 eV (Gaussian) | Reactivity prediction |

Handling Data Discrepancies

Example : Conflicting NMR data for the methoxy group (δ 3.8 vs. 3.9 ppm) may arise from solvent polarity or hydrogen bonding. Validate using standardized conditions (e.g., DMSO-d6 at 25°C) and compare with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.